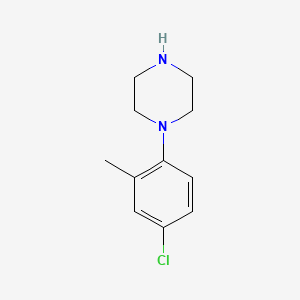

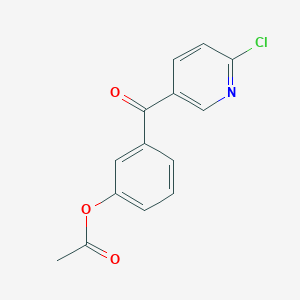

1-(4-Chloro-o-tolyl)piperazine

概要

説明

The compound 1-(4-Chloro-o-tolyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives can vary depending on the desired substitution pattern on the piperazine ring. For instance, the synthesis of 1,4-piperazine-2,5-dione, a related compound, was achieved in 23% yield over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another example is the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, which was accomplished by reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . These methods demonstrate the versatility of synthetic approaches to piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(p-tolyl)-4-[4-(N-naphthalimido)butyl]piperazine was determined, revealing a linear elongated molecule with the p-tolyl and naphthalimide fragments being almost planar and the piperazine cycle adopting a chair conformation . This information is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug development. The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, polymorphic crystalline forms of a piperazinedione derivative exhibited different hydrogen-bonding networks, which can affect the compound's physical properties . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, can be calculated using theoretical methods and compared with experimental data to gain insights into the compound's reactivity .

科学的研究の応用

Piperazine Derivatives in Therapeutics

Piperazine, a significant moiety in drug design, demonstrates a wide range of therapeutic applications. A variety of piperazine derivatives have been identified to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory properties, and utility in imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, suggesting piperazines as a versatile building block for drug discovery across various diseases. This versatility underscores the scaffold's broad potential and the importance of further therapeutic investigations on piperazine-based molecules (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analyses of piperazine-based anti-TB molecules provide insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents. This highlights the critical role of piperazine as a core structure in designing drugs against TB (Girase et al., 2020).

Metabolic Agents and Cytoprotection

Piperazine derivatives like Trimetazidine (TMZ), a treatment for angina pectoris, showcase the metabolic cytoprotective action without major effects on hemodynamics or myocardial oxygen consumption. This indicates the role of piperazine compounds in enhancing myocardial energetic metabolism and reducing the toxicity of oxygen, suggesting their potential in cytoprotective therapy (Cargnoni et al., 1999).

Antidepressants and CNS Agents

The presence of a piperazine substructure is a common feature in many marketed antidepressants, playing a significant role in their effectiveness. The specificity of piperazine in binding conformations of these agents indicates its substantial impact on developing novel antidepressants. This suggests the exploration of piperazine-based therapeutic agents for their potential benefits in treating depression and other central nervous system (CNS) disorders (Kumar et al., 2021).

Environmental Applications

Recent advancements have introduced a new class of nanofiltration (NF) membranes featuring a crumpled polyamide layer based on piperazine (PIP), demonstrating potential for significant improvements in membrane separation performance. These NF membranes have been applied in water softening, purification, and wastewater treatment, showcasing the versatility of piperazine derivatives beyond pharmaceuticals into environmental engineering (Shao et al., 2022).

Safety And Hazards

特性

IUPAC Name |

1-(4-chloro-2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFOSLEAQWWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207553 | |

| Record name | 1-(4-Chloro-o-tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-methylphenyl)piperazine | |

CAS RN |

58820-36-3 | |

| Record name | 1-(4-Chloro-2-methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58820-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-o-tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058820363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-o-tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chloro-o-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)